molecular formula C15H13FN4OS B7634959 N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(2-fluorophenyl)-1,3-thiazole-4-carboxamide

N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(2-fluorophenyl)-1,3-thiazole-4-carboxamide

Cat. No. B7634959
M. Wt: 316.4 g/mol
InChI Key: YEUAAZOBFYINIT-UHFFFAOYSA-N
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Description

N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(2-fluorophenyl)-1,3-thiazole-4-carboxamide is a compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies, making it a topic of interest for researchers in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(2-fluorophenyl)-1,3-thiazole-4-carboxamide involves the inhibition of various enzymes and pathways that are involved in the development and progression of various diseases. This compound has been shown to inhibit the activity of COX-2, which is an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of various kinases, which are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(2-fluorophenyl)-1,3-thiazole-4-carboxamide has been shown to have various biochemical and physiological effects. This compound has been shown to reduce inflammation, inhibit tumor growth, and induce apoptosis in cancer cells. It has also been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

The advantages of using N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(2-fluorophenyl)-1,3-thiazole-4-carboxamide in lab experiments include its potent anti-inflammatory and anti-tumor properties, as well as its ability to inhibit various enzymes and pathways that are involved in the development and progression of various diseases. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(2-fluorophenyl)-1,3-thiazole-4-carboxamide. These include further studies on its potential use in the treatment of various diseases, including Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine its safety and efficacy in humans, as well as its potential for use in combination with other drugs for the treatment of various diseases. Finally, studies on the mechanism of action of this compound can help to identify potential targets for the development of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(2-fluorophenyl)-1,3-thiazole-4-carboxamide involves the reaction of 2-fluorobenzoyl chloride with 3,5-dimethyl-1H-pyrazole-4-amine, followed by the reaction of the resulting intermediate with 2-aminothiazole-4-carboxamide. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(2-fluorophenyl)-1,3-thiazole-4-carboxamide has been extensively studied for its potential applications in scientific research. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been studied for its potential use in the treatment of various diseases, including Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(2-fluorophenyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4OS/c1-8-13(9(2)20-19-8)18-14(21)12-7-22-15(17-12)10-5-3-4-6-11(10)16/h3-7H,1-2H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEUAAZOBFYINIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)NC(=O)C2=CSC(=N2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(2-fluorophenyl)-1,3-thiazole-4-carboxamide

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